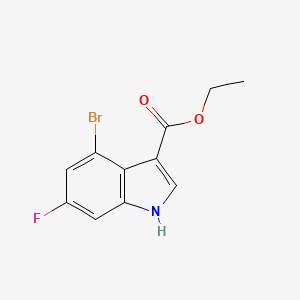

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFNO2 |

|---|---|

Molecular Weight |

286.10 g/mol |

IUPAC Name |

ethyl 4-bromo-6-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)7-5-14-9-4-6(13)3-8(12)10(7)9/h3-5,14H,2H2,1H3 |

InChI Key |

HJMWLMOLCVBPJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C(=CC(=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 6 Fluoroindole 3 Carboxylate

Precursor Synthesis and Optimization Pathways

The synthesis of the target compound often begins with the preparation of a correctly substituted indole (B1671886) precursor, which is then further functionalized. A crucial intermediate in many synthetic routes is 4-bromo-6-fluoro-1H-indole.

Synthesis of 4-Bromo-6-fluoro-1H-indole

A documented pathway to obtain 4-bromo-6-fluoro-1H-indole involves a multi-step synthesis starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. chemicalbook.com This precursor undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466) to form an enamine intermediate, specifically 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine. chemicalbook.com

This intermediate is then subjected to a reductive cyclization to form the indole ring. The process typically utilizes a reducing agent such as Raney nickel in the presence of hydrazine (B178648) monohydrate. chemicalbook.com The reaction is carried out in a mixed solvent system like methanol (B129727) and tetrahydrofuran (B95107) (MeOH:THF) at a controlled temperature, starting at 0 °C and gradually warming to room temperature. chemicalbook.com Following the reaction, workup procedures involving filtration and concentration under reduced pressure yield the desired 4-bromo-6-fluoro-1H-indole. chemicalbook.com

| Starting Material | Reagents | Intermediate | Final Product | Yield |

|---|---|---|---|---|

| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | 1. DMF-DMA, Pyrrolidine, Dioxane, 100 °C 2. Raney Nickel, Hydrazine Monohydrate, MeOH:THF | 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine | 4-Bromo-6-fluoro-1H-indole | 37% |

Derivatization and Protection Strategies for the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can undergo reactions that may interfere with desired functionalization at other positions, such as the C3 position. Therefore, protection of the indole nitrogen is a common strategy in the multi-step synthesis of complex indole derivatives. acs.org The choice of protecting group can influence the reactivity and regioselectivity of subsequent reactions.

Commonly used nitrogen-protecting groups for indoles include:

Carbamates: such as tert-butoxycarbonyl (Boc), which is advantageous for its stability under various conditions and its facile removal under mildly acidic conditions. nih.gov

Sulfonyl groups: like the tosyl (Ts) group, which are electron-withdrawing and can decrease the nucleophilicity of the indole ring. acs.org The 2-phenylsulfonylethyl group is another useful protecting group that can be readily removed under basic conditions. researchgate.net

Alkyl and Benzyl (B1604629) groups: such as benzyl (Bn) or methoxymethyl (MOM), offer protection under a range of conditions. acs.org

Silyl groups: like triisopropylsilyl (TIPS), are also employed for nitrogen protection.

The introduction of these protecting groups typically involves the deprotonation of the indole nitrogen with a suitable base (e.g., sodium hydride, potassium tert-butoxide) followed by reaction with the corresponding electrophile (e.g., Boc-anhydride, tosyl chloride). The strategic use of these protecting groups is crucial for directing functionalization to the C3 position, which is necessary for the introduction of the ethyl carboxylate group to form the final target molecule.

Direct and Indirect Approaches to Indole Core Formation with Regioselective Control

Several classical and modern named reactions in organic chemistry provide pathways to construct the indole core directly with the desired substitution pattern, offering regioselective control. These methods build the heterocyclic ring from acyclic precursors already containing the necessary atoms and substituents.

Adaptations of Fischer Indole Synthesis for Substituted Precursors

The Fischer indole synthesis is a venerable and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

To synthesize a 4-bromo-6-fluoro-substituted indole, a (4-bromo-6-fluorophenyl)hydrazine precursor is required. The reaction of this substituted hydrazine with a suitable carbonyl compound, such as ethyl pyruvate (B1213749), would be a direct route to an indole-2-carboxylate. To obtain the target ethyl 4-bromo-6-fluoroindole-3-carboxylate, a different carbonyl partner would be needed, one that facilitates the formation of a 3-carboxylate derivative.

The regioselectivity of the Fischer synthesis can be a challenge, particularly with unsymmetrical ketones. youtube.com When a meta-substituted phenylhydrazine is used, two isomeric products can be formed. The electronic nature of the substituent influences the outcome; electron-donating groups tend to favor the formation of the 6-substituted indole, while electron-withdrawing groups often lead to poor selectivity. youtube.com Modern variations of the Fischer synthesis, including palladium-catalyzed versions that couple aryl bromides and hydrazones (Buchwald modification), have expanded the scope and versatility of this reaction. wikipedia.org

| Reaction | Key Precursors | General Conditions | Key Transformation |

|---|---|---|---|

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde or Ketone | Brønsted or Lewis acid catalysis, elevated temperatures | Acid-catalyzed cyclization of a phenylhydrazone via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement |

Larock Indole Synthesis and Related Palladium-Catalyzed Annulation Strategies

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that forms indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is known for its versatility and high degree of regioselectivity. ub.edu The reaction typically proceeds with a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like LiCl. wikipedia.org

For the synthesis of this compound, a potential starting material would be a 5-bromo-3-fluoro-2-iodoaniline. The reaction of this aniline (B41778) with an alkyne bearing an ethyl carboxylate group would be necessary. The Larock heteroannulation generally favors the product where the bulkier alkyne substituent is placed at the C2 position of the indole. nih.gov

Modifications to the original Larock protocol have expanded its utility to include more readily available and cost-effective ortho-bromoanilines and ortho-chloroanilines, often by employing specific phosphine (B1218219) ligands to facilitate the initial oxidative addition step. wikipedia.orgnih.gov These palladium-catalyzed annulation strategies offer a convergent and efficient route to highly functionalized indoles, providing excellent control over the substitution pattern. nih.gov

| Reaction | Key Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Larock Indole Synthesis | ortho-Haloaniline, Disubstituted Alkyne | Palladium(II) catalyst, Base (e.g., K₂CO₃), Chloride salt (e.g., LiCl) | High versatility and regioselectivity, tolerant of various functional groups |

Madelung Synthesis and Its Modern Variants

The Madelung synthesis is a classic method for preparing indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org The traditional conditions, often employing sodium or potassium alkoxides at temperatures between 200–400 °C, can be harsh and limit the scope of the reaction, particularly for substrates with sensitive functional groups. wikipedia.org

Modern variants of the Madelung synthesis have been developed to overcome these limitations by using milder reaction conditions. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to cyclize N-trimethylsilyl anilides and is applicable to a wider variety of substituted anilines, including those with halide groups. wikipedia.org

More recent advancements include tandem Madelung syntheses mediated by systems such as LiN(SiMe₃)₂/CsF, which allow for the one-pot synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidines under significantly milder conditions (e.g., 110 °C). organic-chemistry.orgorganic-chemistry.org These modern variants offer improved functional group compatibility and provide a practical route to polysubstituted indoles that might not be accessible through the classical high-temperature approach. organic-chemistry.org The introduction of electron-withdrawing groups on the N-acyl-o-toluidine precursor can also facilitate the cyclization under milder conditions by increasing the acidity of the benzylic protons. researchgate.net

Hemetsberger Indole Synthesis and Other Classical Cyclization Approaches

The Hemetsberger indole synthesis is a classical method that proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. acs.orgbyjus.com The reaction is initiated by the condensation of an appropriately substituted aryl aldehyde with an α-azidoacetate. The resulting α-azidocinnamate then undergoes thermal cyclization, likely through a nitrene intermediate, to form the indole ring. acs.org

For the synthesis of a precursor to this compound, the Hemetsberger approach would necessitate a 2,4-dibromo-6-fluorobenzaldehyde (B1304670) as the starting material. However, a significant limitation of this method is that it inherently produces indole-2-carboxylates, not the desired indole-3-carboxylate (B1236618) isomer. Therefore, the Hemetsberger synthesis would not be a direct route to the target molecule but could potentially be adapted if subsequent functional group manipulations were feasible to move the carboxylate group from the C2 to the C3 position, a non-trivial synthetic challenge.

Other classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, provide alternative pathways to the indole core. The Fischer indole synthesis, for instance, involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To apply this to the target molecule, a (4-bromo-6-fluorophenyl)hydrazine would be reacted with a pyruvate derivative to introduce the C3-carboxylate functionality. The choice of the specific classical cyclization approach would depend on the availability of the starting materials and the desired substitution pattern on the final indole product.

Table 1: Overview of a Potential Hemetsberger Synthesis Approach (for an Isomeric Product)

| Step | Reaction | Reactants | Key Intermediates | Product |

| 1 | Knoevenagel Condensation | 2,4-Dibromo-6-fluorobenzaldehyde, Ethyl azidoacetate | Ethyl 2-azido-3-(2,4-dibromo-6-fluorophenyl)acrylate | - |

| 2 | Thermal Cyclization | Ethyl 2-azido-3-(2,4-dibromo-6-fluorophenyl)acrylate | Nitrene intermediate | Ethyl 4,6-dibromo-fluoroindole-2-carboxylate |

Regioselective Halogenation Strategies for 4-Bromo and 6-Fluoro Substituents on Indole Precursors

Achieving the specific 4-bromo and 6-fluoro substitution pattern on an indole ring requires careful regioselective halogenation strategies. This can be accomplished either by starting with a pre-halogenated benzene (B151609) derivative that is then cyclized to form the indole, or by direct halogenation of an existing indole scaffold.

Electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. For the synthesis of this compound, this could involve the bromination of a 6-fluoroindole (B127801) precursor or the fluorination of a 4-bromoindole (B15604) precursor.

The choice of halogenating agent is crucial for controlling the regioselectivity. For bromination, reagents such as N-bromosuccinimide (NBS) are often used. The position of bromination on the indole ring is influenced by the directing effects of the existing substituents. masterorganicchemistry.com In the case of a 6-fluoroindole, the fluorine atom is an ortho-, para-director. However, the inherent reactivity of the indole ring often leads to preferential substitution at the C3 position, followed by the C5 and C7 positions. Therefore, direct bromination of a 6-fluoroindole-3-carboxylate might not selectively yield the 4-bromo derivative.

For electrophilic fluorination, reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. clockss.orgorganic-chemistry.org Similar to bromination, the regioselectivity of fluorination is governed by the electronic properties of the indole ring and any existing substituents. The direct fluorination of a 4-bromoindole precursor would need to overcome the challenge of directing the incoming fluorine to the C6 position.

Table 2: Common Electrophilic Halogenating Agents

| Halogenation | Reagent | Abbreviation | Typical Conditions |

| Bromination | N-Bromosuccinimide | NBS | Inert solvent (e.g., CCl4, CH2Cl2), often with a radical initiator or in the dark |

| Bromination | Bromine | Br2 | In a suitable solvent, often with a Lewis acid catalyst for aromatic bromination |

| Fluorination | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Polar aprotic solvents (e.g., acetonitrile (B52724), DMF) |

| Fluorination | N-Fluorobenzenesulfonimide | NFSI | Aprotic solvents, can be used with a metal catalyst for C-H fluorination |

Modern synthetic chemistry has seen the rise of C-H functionalization as a powerful tool for the direct introduction of functional groups, including halogens, onto a molecular scaffold. researchgate.net This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity.

For the synthesis of this compound, a C-H functionalization strategy could involve the selective bromination of a C4-H bond on a 6-fluoroindole precursor or the fluorination of a C6-H bond on a 4-bromoindole precursor. This is often achieved using a directing group that positions a metal catalyst in close proximity to the target C-H bond. For instance, a directing group at the N1 position of the indole could be used to direct a palladium or rhodium catalyst to functionalize the C7 or C2 positions. researchgate.net Achieving selective functionalization at the C4 or C6 positions often requires more intricate directing group strategies.

Copper-catalyzed C-H fluorination using reagents like NFSI has also been demonstrated as a viable method for the introduction of fluorine. organic-chemistry.orgmasterorganicchemistry.com The success of these C-H functionalization approaches would be highly dependent on the development of a suitable directing group strategy to achieve the desired 4-bromo and 6-fluoro substitution pattern.

Esterification Methods for Carboxylate Functionalization at the Indole C3 Position

The final step in the synthesis of this compound would be the introduction of the ethyl carboxylate group at the C3 position. If the indole core is synthesized with a carboxylic acid at the C3 position, a direct esterification can be performed.

The Fischer esterification is a classic and widely used method for this transformation. byjus.comrsc.org It involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). clockss.org The reaction is an equilibrium process, and the use of excess ethanol (B145695) helps to drive the equilibrium towards the formation of the ester. nih.gov The water produced during the reaction can also be removed to further favor product formation.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling reagent, which can then be reacted with ethanol to form the ester. These methods often proceed under milder conditions than the Fischer esterification but may require additional steps and reagents.

Comparative Analysis of Synthetic Efficiency, Green Chemistry Principles, and Scalability

Synthetic Efficiency:

C-H Functionalization Routes: These modern approaches can be highly efficient in terms of step economy, as they avoid the need for pre-functionalized substrates. However, they may require expensive metal catalysts and ligands, and optimization of the reaction conditions can be time-consuming.

Green Chemistry Principles:

Atom Economy: C-H functionalization and direct esterification methods generally have a higher atom economy compared to classical methods that may involve protecting groups and generate more waste.

Use of Hazardous Substances: Many classical indole syntheses and halogenation reactions utilize hazardous reagents and solvents. Green chemistry approaches aim to replace these with safer alternatives. nih.govbeilstein-journals.org For example, the use of enzymatic halogenation or greener solvents can significantly reduce the environmental impact.

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique that can significantly reduce reaction times and energy consumption in indole synthesis. nih.gov

Scalability:

Classical Methods: Many classical indole syntheses have been successfully scaled up for industrial production.

C-H Functionalization: While C-H functionalization offers elegant synthetic solutions, the scalability of these reactions can be a challenge due to the cost of catalysts and the need for precise control over reaction conditions. However, the development of more robust and recyclable catalysts is an active area of research.

Flow Chemistry: The implementation of continuous flow processes can offer significant advantages for the scalability of indole synthesis, allowing for better control over reaction parameters and safer handling of hazardous intermediates.

Table 3: Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Green Chemistry Considerations | Scalability |

| Hemetsberger Synthesis | Established method. | Produces indole-2-carboxylates; not the desired isomer. Requires azido (B1232118) precursors. | Use of potentially explosive azides. | Moderate. |

| Fischer Indole Synthesis | Versatile and widely used. | Can require harsh acidic conditions. | Can generate significant waste. | Generally good. |

| Electrophilic Halogenation | Direct introduction of halogens. | Regioselectivity can be difficult to control. | Use of hazardous halogenating agents. | Good, but regioselectivity can be an issue on a large scale. |

| C-H Functionalization | High step and atom economy. | Often requires expensive and/or toxic metal catalysts. | Potential for greener catalysts and conditions. | Challenging, but an active area of development. |

| Fischer Esterification | Simple and direct method for ester formation. | Requires an excess of alcohol and a strong acid catalyst. | Use of excess reagents impacts mass intensity. | Excellent. |

Chemical Reactivity and Derivatization Studies of Ethyl 4 Bromo 6 Fluoroindole 3 Carboxylate

Reactivity at the Bromo-Substituent: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions

While transition metal-catalyzed cross-coupling reactions are extensively used to functionalize aryl bromides, no specific studies detailing these reactions on Ethyl 4-Bromo-6-fluoroindole-3-carboxylate were found. General principles for these reactions exist, but specific conditions, catalyst systems, and outcomes for this substrate are not documented.

Reactivity at the Fluoro-Substituent: Potential for Directed Ortho Metalation and SNAr Transformations

The reactivity of the fluoro-substituent is context-dependent. Fluorine can act as a directing group for metalation or be displaced via nucleophilic aromatic substitution (SNAr). However, the presence of other reactive sites on this compound (the acidic N-H proton, the bromo-substituent, and the ester) complicates predictions. No experimental studies were found that specifically investigate these transformations at the C-6 fluoro position of this molecule. While fluorine is known to be a moderate directing group in Directed Ortho Metalation (DoM), no specific examples involving this substrate have been published. wikipedia.orgorganic-chemistry.org

Transformations Involving the Ethyl Carboxylate Group: Hydrolysis, Reduction, and Amidation Reactions

Hydrolysis: The saponification (alkaline hydrolysis) of ethyl indole (B1671886) carboxylate derivatives to their corresponding carboxylic acids is a known procedure. mdpi.comorgsyn.org For instance, related indole esters have been hydrolyzed using reagents like aqueous potassium hydroxide (B78521). mdpi.com However, a specific protocol for the hydrolysis of this compound is not documented.

Reduction: The reduction of the ester group to an alcohol is a common transformation. However, no studies detailing the specific reduction of this compound were identified.

Amidation: The conversion of an ester to an amide can be achieved, often via hydrolysis to the carboxylic acid followed by coupling with an amine. tandfonline.com Direct amidation of the ester is also possible but can be challenging. A method for the direct C-H amidation at the C3 position of the indole ring has been reported nih.gov, but this is different from the amidation of the C3-ester group. No specific literature on the amidation of the ethyl carboxylate group in this particular molecule was found.

Electrophilic Aromatic Substitution on the Indole Core and Its Regioselectivity

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the inherent electronic properties of the indole ring and the directing effects of its substituents. In the case of this compound, the benzene (B151609) ring is substituted with a bromine atom at the C4 position and a fluorine atom at the C6 position. The pyrrole (B145914) ring contains an electron-withdrawing ethyl carboxylate group at the C3 position.

Generally, electrophilic attack on the indole ring preferentially occurs at the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) while maintaining the aromaticity of the benzene ring. However, in this specific molecule, the C3 position is already substituted with an ethyl carboxylate group. Therefore, electrophilic substitution would be expected to occur on the benzene portion of the indole core.

The directing effects of the existing substituents on the benzene ring will determine the position of further substitution. Halogens, such as bromine and fluorine, are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate.

In this compound, the potential sites for electrophilic attack on the benzene ring are C2, C5, and C7. The directing effects of the bromo, fluoro, and the pyrrole ring itself would collectively influence the outcome. A comprehensive analysis of the resonance and inductive effects would be necessary to predict the most likely position of substitution. Without specific experimental data, any prediction of regioselectivity remains speculative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Generic 4,6-Dihaloindole Ring This table is a generalized prediction and not based on experimental data for the specific compound.

| Position of Substitution | Directing Influence of Substituents | Predicted Outcome |

|---|---|---|

| C2 | Ortho to the pyrrole nitrogen, meta to the C4-bromo group. | Potentially favored due to activation by the pyrrole ring. |

| C5 | Ortho to the C4-bromo group and para to the C6-fluoro group. | Potentially favored due to ortho/para-directing effects of halogens. |

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-alkylation and N-acylation reactions. These reactions typically proceed by deprotonation of the N-H bond with a suitable base to form a more nucleophilic indolide anion, which then reacts with an alkylating or acylating agent.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The presence of the electron-withdrawing ethyl carboxylate group at the C3 position would increase the acidity of the N-H bond, potentially facilitating its deprotonation.

N-Acylation: Similarly, an acyl group can be introduced onto the indole nitrogen using acylating agents such as acyl chlorides or acid anhydrides. This reaction is also typically carried out in the presence of a base to neutralize the acid byproduct and to generate the indolide anion. The N-acylated products are generally stable amides. The chemoselectivity between N-acylation and potential C-acylation would depend on the reaction conditions and the reactivity of the acylating agent.

Table 2: General Conditions for N-Alkylation and N-Acylation of Substituted Indoles This table represents typical conditions and may require optimization for the specific substrate.

| Reaction | Reagents | Base | Solvent | General Observations |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-X) | NaH, KOH, K2CO3 | DMF, ACN, THF | Electron-withdrawing groups on the indole ring can facilitate the reaction. |

Mechanistic Insights into Key Reaction Pathways and Selectivity Control

Understanding the reaction mechanisms is crucial for controlling the selectivity of the derivatization of this compound.

Electrophilic Aromatic Substitution: The mechanism of EAS involves the initial formation of a pi-complex between the electrophile and the aromatic ring, followed by the formation of a sigma-complex (arenium ion), which is the rate-determining step. The stability of the arenium ion determines the regioselectivity. The substituents on the indole ring influence the stability of the arenium ion through inductive and resonance effects. For the benzene ring of the target molecule, the interplay between the electron-withdrawing inductive effects and electron-donating resonance effects of the halogen substituents, along with the influence of the pyrrole ring, would dictate the preferred position of attack. Computational studies could provide valuable insights into the relative energies of the possible arenium ion intermediates.

N-Alkylation and N-Acylation: The mechanism for these reactions is typically a nucleophilic substitution (SN2 or nucleophilic acyl substitution). The key to controlling the selectivity (N- vs. C-functionalization) lies in the reaction conditions. The use of a strong, non-nucleophilic base in a polar aprotic solvent generally favors the formation of the N-anion and subsequent N-functionalization. The nature of the counter-ion (e.g., Na+, K+) can also influence the reactivity and selectivity. In some cases, C-alkylation or C-acylation, particularly at the C2 position, can compete with N-functionalization, especially if the nitrogen is sterically hindered or if the reaction conditions favor the formation of a C-nucleophile. The electron-withdrawing nature of the C3-ester group in this compound would likely enhance the preference for N-functionalization by increasing the acidity of the N-H proton.

Without experimental evidence, a definitive mechanistic description and a strategy for selectivity control for this compound remain speculative and would require dedicated laboratory investigation.

Applications of Ethyl 4 Bromo 6 Fluoroindole 3 Carboxylate As a Versatile Synthetic Intermediate

Construction of Poly-substituted Indole (B1671886) Architectures and Complex Heterocyclic Systems

The presence of a bromine atom at the 4-position of the indole ring makes Ethyl 4-bromo-6-fluoroindole-3-carboxylate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indole framework.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the indole core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 4-arylindoles, which are common motifs in biologically active compounds.

Heck Coupling: The Heck reaction facilitates the coupling of the bromoindole with alkenes, leading to the formation of 4-alkenylindoles. These products can be further manipulated to introduce additional functionality.

Sonogashira Coupling: This coupling reaction with terminal alkynes provides access to 4-alkynylindoles. The resulting alkyne group is a versatile handle for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 4-position of the indole ring. This is particularly useful for the synthesis of compounds with potential pharmaceutical applications.

These transition-metal-catalyzed reactions provide a powerful toolkit for the regioselective functionalization of this compound, leading to a diverse range of poly-substituted indole derivatives and complex heterocyclic systems that would be challenging to synthesize through other methods.

Role in Multi-Step Organic Synthesis for Advanced Scaffolds

The strategic placement of functional groups on this compound makes it a valuable building block in multi-step organic syntheses aimed at constructing advanced molecular scaffolds. The bromine atom serves as a key handle for introducing diversity through cross-coupling reactions, while the ester and fluoro groups can be modified or used to influence the reactivity of the molecule in subsequent steps.

For instance, the indole nitrogen can be protected and the ester group can be hydrolyzed or reduced to an alcohol, providing further points for molecular elaboration. The fluorine atom can influence the electronic properties and metabolic stability of the final target molecule, a desirable feature in medicinal chemistry. This multi-functionality allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of complex and structurally diverse molecules.

Integration into Multi-component Reactions for Enhanced Synthetic Efficiency and Chemical Space Exploration

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. While specific examples involving this compound in MCRs are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable component in such reactions.

The indole nucleus, for example, can participate in reactions like the Ugi or Passerini reaction after appropriate functionalization. The bromo- and fluoro-substituents can be carried through the MCR and then utilized for post-MCR modifications, further expanding the chemical space accessible from a single reaction. The ability to rapidly generate complex and diverse molecular scaffolds makes MCRs a powerful tool in drug discovery and chemical biology, and intermediates like this compound are poised to play a significant role in this field.

Utility in the Development of Scaffolds for Advanced Materials Research

The indole scaffold is not only prevalent in pharmaceuticals but also in the field of materials science, particularly in the development of organic electronic materials. The electron-rich nature of the indole ring makes it a suitable component for organic semiconductors, dyes, and sensors.

The functional handles on this compound allow for its incorporation into larger conjugated systems. For example, through iterative cross-coupling reactions at the 4-position, extended π-systems can be constructed. The fluorine substituent can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials, which is crucial for optimizing their performance in electronic devices. While the direct application of this specific compound in materials research is an emerging area, its potential as a building block for functional organic materials is significant.

Advanced Spectroscopic and Computational Methodologies for Characterizing Ethyl 4 Bromo 6 Fluoroindole 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Ethyl 4-Bromo-6-fluoroindole-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

One-dimensional NMR spectra provide initial, crucial information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). In this compound, the aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The fluorine and bromine substituents significantly influence their chemical shifts. The proton at the C2 position typically appears as a singlet, while the protons at C5 and C7 will appear as doublets due to coupling with the fluorine atom. The ethyl ester group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The broad singlet for the N-H proton of the indole ring is also a key feature, often observed at a very downfield shift.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The indole ring carbons resonate in the aromatic region (δ 100-140 ppm), with the C3a and C7a carbons appearing at the downfield end. The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield (δ > 160 ppm). The carbons of the ethyl group appear in the upfield region. The presence of electronegative fluorine and bromine atoms influences the chemical shifts of the carbons to which they are attached and the adjacent carbons. nih.govclockss.org

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a valuable tool. It provides information about the chemical environment of the fluorine nucleus. For this compound, a single resonance is expected, and its coupling with nearby protons (like H-5 and H-7) can be observed in high-resolution ¹H spectra or through heteronuclear correlation experiments, confirming the position of the fluorine substituent. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for substituted indoles.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~11.5-12.5 (br s) | - |

| C2-H | ~8.0-8.2 (s) | ~125-130 |

| C3 | - | ~105-110 |

| C3a | - | ~128-132 |

| C4 | - | ~115-120 (C-Br) |

| C5-H | ~7.2-7.4 (d) | ~100-105 (d, JCF) |

| C6 | - | ~158-162 (d, JCF) |

| C7-H | ~7.5-7.7 (d) | ~108-112 (d, JCF) |

| C7a | - | ~135-140 |

| C=O | - | ~163-167 |

| O-CH₂ | ~4.3-4.5 (q) | ~60-65 |

| CH₃ | ~1.3-1.5 (t) | ~14-16 |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, it would show a clear correlation between the methylene and methyl protons of the ethyl group. It would also confirm the coupling between the aromatic protons (H-5 and H-7) and the fluorine atom, aiding in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comyoutube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~8.0 ppm would correlate to the C2 carbon, and the aromatic proton signals would correlate to their respective carbons (C5 and C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduresearchgate.net It provides the backbone connectivity of the molecule. Key correlations would include:

The N-H proton to C2, C3, C3a, and C7a.

The C2 proton to C3, C3a, and the ester carbonyl carbon.

The ethyl group protons to the ester carbonyl carbon.

The aromatic protons (H-5, H-7) to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. It is particularly useful for conformational analysis. For this molecule, NOESY could show correlations between the C2-H and the N-H protons, or between the ethyl group protons and the C2-H, providing insights into the preferred orientation of the ester group relative to the indole ring. researchgate.net

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H(O-CH₂) ↔ H(CH₃) | Connectivity of the ethyl group. |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-7 ↔ C-7; H(O-CH₂) ↔ C(O-CH₂) | Direct H-C attachments. |

| HMBC | H-2 ↔ C=O, C3, C3a; H(O-CH₂) ↔ C=O; H-5 ↔ C4, C6, C7, C3a | Molecular backbone and substituent placement. |

| NOESY | H-2 ↔ H(O-CH₂) | Spatial proximity and conformation. |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₉BrFNO₂), the measured mass would be compared to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M) will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

GC-MS and LC-MS (Gas/Liquid Chromatography-Mass Spectrometry): These hyphenated techniques are vital for assessing the purity of the compound. The sample is first separated by chromatography, and then the components are analyzed by mass spectrometry. This allows for the identification of any impurities or by-products from the synthesis, with the retention time indicating the presence of different components and the mass spectrum confirming their identity.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups in this compound. Key expected absorptions include a sharp peak for the N-H stretch (around 3300-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1680-1710 cm⁻¹), C-O stretches for the ester (around 1200-1300 cm⁻¹), and various peaks corresponding to aromatic C=C and C-H stretching and bending vibrations. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring vibrations and potentially the C-Br bond, which can be weak in the IR spectrum.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

| C-F | Stretch | 1000 - 1100 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide exact bond lengths, bond angles, and torsion angles. nih.gov It would confirm the planarity of the bicyclic indole core and reveal the preferred conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the ester carbonyl) and halogen bonding, which govern the solid-state architecture. researchgate.netresearchgate.net

Computational Chemistry Approaches for Investigating Electronic Structure and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the molecule's properties. researchgate.net

For this compound, computational models can be used to:

Predict Spectroscopic Data: Calculate NMR chemical shifts (¹H, ¹³C) and IR/Raman vibrational frequencies. Comparing these theoretical values with experimental data helps to validate both the structural assignment and the computational model.

Determine Molecular Geometry: Optimize the molecular structure to find the lowest energy conformation, which can then be compared with X-ray crystallography data.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. These analyses can help predict sites susceptible to nucleophilic or electrophilic attack.

By integrating these advanced analytical and computational techniques, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for further research and development.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the optimized molecular geometry and electronic properties of indole derivatives. By approximating the exchange-correlation energy, DFT methods, such as B3LYP, can predict structural parameters with high accuracy.

The process begins with the construction of an initial 3D model of this compound. A geometry optimization is then performed, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This calculation yields the lowest-energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing bromine and fluorine atoms, as well as the carboxylate group, are expected to significantly influence the energy and distribution of these orbitals.

Table 1: Calculated Geometric Parameters for this compound (Optimized using DFT/B3LYP) Note: This data is representative and derived from typical values for substituted indoles calculated using DFT. Actual values may vary based on the specific basis set and computational conditions.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.375 |

| C2-C3 | 1.380 | |

| C3-C3a | 1.445 | |

| C4-Br | 1.890 | |

| C6-F | 1.355 | |

| Bond Angle (°) | C2-N1-C7a | 109.5 |

| N1-C2-C3 | 110.0 | |

| C2-C3-C3a | 107.5 | |

| C3a-C4-Br | 120.5 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis or functionalization of this compound, these methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A proposed reaction pathway, such as an electrophilic substitution on the indole ring, can be modeled computationally. The geometries of all stationary points along the reaction coordinate are optimized. Transition state (TS) searching algorithms are used to locate the highest energy point connecting two minima (e.g., reactant and intermediate). A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) of the reaction can be determined. researchgate.net This value is critical for predicting the reaction rate and feasibility under specific conditions. For instance, in reactions involving substituted indoles, calculations can predict the regioselectivity (e.g., whether a reaction occurs at the C2, C5, or C7 position) by comparing the activation energies for the different possible pathways. nih.gov The lower the activation energy, the more favorable the reaction path. This approach allows chemists to understand why certain products are formed, rationalize experimental observations, and design more efficient synthetic strategies. nih.goveurekalert.org

Table 2: Representative Calculated Energies for a Hypothetical Reaction Step Note: This data is illustrative of the outputs from quantum chemical calculations for reaction mechanism studies.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS1) | Highest energy point on the reaction path | +22.5 |

| Intermediate | A stable species formed during the reaction | -5.0 |

| Products | The final molecules formed | -15.0 |

Molecular Dynamics Simulations for Conformational Studies in Solution

While DFT calculations are excellent for determining the properties of a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent). The simulation then tracks the position and velocity of every atom over a period ranging from nanoseconds to microseconds. This provides a dynamic picture of the molecule's behavior, including its conformational flexibility.

The ethyl carboxylate group at the C3 position has rotational freedom, leading to different possible conformations (rotamers). MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations in a given solvent. The simulations account for solute-solvent interactions, such as hydrogen bonding, which can significantly influence conformational preferences. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for converting between them. This information is crucial for understanding how the molecule's shape and flexibility in solution might affect its reactivity or interactions with other molecules.

Future Research Trajectories and Broader Implications in Organic Synthesis

Exploration of Novel Catalytic Methods for Selective Functionalization

The selective functionalization of the indole (B1671886) scaffold is a cornerstone of modern organic synthesis, with transition-metal catalysis playing a pivotal role. researchgate.netrsc.org Future efforts will likely concentrate on developing novel catalytic systems that offer enhanced chemo-, regio-, and stereoselectivity for the modification of Ethyl 4-Bromo-6-fluoroindole-3-carboxylate. The inherent reactivity of the indole ring often leads to functionalization at the C2 or C3 positions. chim.it However, methods for selective C-H functionalization at the less reactive C4 to C7 positions of the benzene (B151609) ring are of significant interest for creating diverse molecular architectures. rsc.orgnih.gov

Recent breakthroughs in copper- and palladium-catalyzed reactions have enabled the direct arylation, alkenylation, and alkynylation of indole C-H bonds. rsc.orgchim.itbioengineer.org For a molecule like this compound, future research could explore catalysts that can selectively activate the C-H bonds at the C2, C5, or C7 positions, leaving the C-Br and C-F bonds intact for subsequent cross-coupling reactions. This would provide a modular approach to synthesizing highly substituted and complex indole derivatives. Additionally, the development of photocatalytic methods, which can proceed under mild, environmentally friendly conditions, represents a promising avenue for the functionalization of halogenated indoles. mdpi.comspringernature.com

Potential Catalytic Approaches for Selective Functionalization:

| Catalytic System | Target Position | Potential Transformation | Advantages |

| Palladium/Ligand | C2, C5, C7 | C-H Arylation, Alkenylation, Alkynylation | High efficiency and functional group tolerance |

| Copper/Ligand | C2, C4, C6 | C-H Amination, Sulfonylation | Lower cost compared to palladium, unique reactivity |

| Rhodium/Iridium | C2, C7 | C-H Borylation, Silylation | Access to versatile organoboron and organosilicon intermediates |

| Photocatalysis | C2, C3 | Alkylation, Acylation | Mild reaction conditions, use of visible light as a renewable energy source |

Green Chemistry Innovations in the Synthesis and Derivatization of Halogenated Indole Carboxylates

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. chemijournal.comafricanjournalofbiomedicalresearch.com For the synthesis and derivatization of halogenated indole carboxylates like this compound, future research will focus on developing more sustainable and environmentally benign methodologies. researchgate.net This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste generation. rsc.orgnih.gov

One promising area is the use of water as a reaction solvent, which is non-toxic, inexpensive, and readily available. nih.gov Recent studies have demonstrated the feasibility of conducting various indole functionalization reactions in aqueous media. nih.gov Additionally, the development of solvent-free reaction conditions and the use of solid-supported catalysts are attractive strategies for reducing the environmental impact of chemical synthesis. rasayanjournal.co.in Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, often under solvent-free conditions. researchgate.netrasayanjournal.co.in

Key Green Chemistry Strategies:

Alternative Solvents: Utilizing water, ionic liquids, or supercritical fluids to replace hazardous organic solvents. frontiersin.org

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, to minimize waste and energy consumption. frontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net

Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the indole core.

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To accelerate the discovery of new bioactive molecules and materials, high-throughput synthesis (HTS) and screening methodologies are essential. nih.gov The development of automated and miniaturized synthetic platforms allows for the rapid generation of large libraries of derivatives from a common scaffold like this compound. nih.gov These libraries can then be screened for desired biological activities or material properties.

Recent advancements in flow chemistry and robotic systems have enabled the automation of multi-step synthetic sequences. labmanager.comyoutube.com For instance, a flow reactor setup could be designed to sequentially perform a series of functionalization reactions on this compound, allowing for the creation of a diverse array of compounds in a short period. The integration of online purification and analysis techniques would further streamline the process. These technologies not only increase the efficiency of library synthesis but also allow for the exploration of a much broader chemical space than is feasible with traditional manual synthesis. nih.govnih.gov

Unexplored Reactivity Profiles and Strategic Transformations

The unique substitution pattern of this compound presents opportunities for exploring novel and strategic chemical transformations. The interplay between the electron-withdrawing fluorine atom, the versatile bromine atom, and the ester group can lead to unexpected reactivity.

One area of interest is the exploration of "umpolung" or polarity-inverted reactivity at the C3 position of the indole. nih.govnih.govresearchgate.net While the C3 position is typically nucleophilic, certain catalytic systems can render it electrophilic, opening up new avenues for functionalization. nih.govnih.govresearchgate.net Investigating the umpolung reactivity of this specific indole could lead to the synthesis of previously inaccessible derivatives.

Furthermore, the bromine atom at the C4 position is a valuable handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov Future research could focus on developing cascade reactions that involve an initial transformation at another position on the indole ring, followed by a cross-coupling reaction at the C4-bromo position. Such tandem processes can rapidly build molecular complexity from a simple starting material. The selective activation of the C-Br bond in the presence of the C-F bond is a key challenge that needs to be addressed.

Design Principles for Novel Indole Scaffolds Based on the Reactivity of this compound

The knowledge gained from studying the reactivity of this compound can inform the design of entirely new indole-based scaffolds with tailored properties. nih.gov By understanding how the electronic and steric effects of the substituents influence the reactivity of the indole core, chemists can rationally design new molecules with specific biological targets or material applications in mind. nih.govresearchgate.net

For example, the presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule. nih.gov The bromine atom provides a site for further elaboration, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR). acs.orgacs.org The ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification. The insights gained from functionalizing this specific indole can be extrapolated to design libraries of compounds with a high degree of structural and functional diversity, ultimately leading to the discovery of novel therapeutic agents and advanced materials. researchgate.netrsc.org

Q & A

Q. What are common synthetic routes for Ethyl 4-Bromo-6-fluoroindole-3-carboxylate, and how are key intermediates validated?

this compound is typically synthesized via multi-step procedures involving halogenation and esterification. For example, bromination at the 4-position of a fluorinated indole precursor can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by esterification with ethyl chloroformate. Key intermediates, such as the indole core, are validated using and to confirm regioselectivity and purity. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quality control .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves the 3D structure, including bond angles, torsion angles, and substituent orientations. For indole derivatives, mean plane deviations and hydrogen-bonding patterns are critical for confirming molecular geometry .

- NMR spectroscopy : is essential for tracking fluorine substituents, while - COSY and NOESY experiments clarify spatial relationships between protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for brominated analogs .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the electronic and steric properties of the indole scaffold?

The electron-withdrawing fluorine at the 6-position reduces electron density in the indole ring, affecting π-π stacking interactions in crystal packing. The bulky bromo group at the 4-position introduces steric hindrance, which can alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) and X-ray data reveal that these substituents distort the indole ring’s planarity, quantified using Cremer-Pople puckering parameters (, ) . For example, in related compounds, fluorine induces a dihedral angle of ~6° between the carboxylate group and the indole ring .

Q. What challenges arise in resolving crystallographic data for halogenated indole derivatives, and how are they addressed?

Halogen atoms (Br, F) introduce strong anomalous scattering, complicating phase determination. To mitigate this:

- SHELXD/SHELXE : These programs are robust for experimental phasing, especially with high-resolution data (<1.0 Å).

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning common in halogenated crystals .

- Hydrogen-bond networks : O–H⋯O and N–H⋯O interactions stabilize the crystal lattice, as observed in 6-bromoindole-3-carboxylic acid derivatives .

Q. How can researchers analyze contradictory data in synthetic yields or biological activity for this compound?

- Statistical validation : Use ANOVA or t-tests to compare yields across synthetic batches. For example, esterification step yields may vary due to moisture sensitivity of intermediates.

- Structure-activity relationship (SAR) studies : Correlate substituent positions (e.g., bromo vs. chloro analogs) with biological outcomes. Antibacterial assays for similar 4-hydroxyquinoline-3-carboxylates show that bromine enhances lipophilicity and membrane penetration .

- Reproducibility checks : Cross-validate HPLC retention times and shifts with published data for analogs .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Halogenated Indole Derivatives

Q. Table 2: Comparative Reactivity of Halogenated Indoles

| Reaction Type | Bromo Substituent Reactivity | Fluoro Substituent Impact |

|---|---|---|

| Suzuki-Miyaura Coupling | Slower due to steric hindrance | Minimal electronic deactivation |

| Nucleophilic Substitution | Facilitated at C-4 (bromo as leaving group) | Fluorine inert under most conditions |

| Photophysical Properties | Red-shifted absorbance (heavy atom effect) | Blue-shifted emission due to electronegativity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.